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Collagenase inhibitor

Cat. No.: B10785011
M. Wt: 315.41 g/mol
InChI Key: QRXOZHSEEGNRFC-UHFFFAOYSA-N
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Description

Overview of Collagenase Families and Subtypes

Collagenases are broadly classified into two main families: vertebrate collagenases and bacterial collagenases.

Vertebrate collagenases are a part of the larger matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases. nih.govusp.br Key members include:

MMP-1 (Interstitial Collagenase): Primarily cleaves type I and III collagen. nih.gov

MMP-8 (Neutrophil Collagenase): Also targets type I and III collagen. nih.gov

MMP-13 (Collagenase-3): Exhibits a preference for type II collagen but also degrades types I and III. nih.govnih.gov

MMP-18 (Collagenase-4): Found in Xenopus. nih.gov

Bacterial collagenases, predominantly sourced from Clostridium histolyticum, exhibit broader substrate specificity compared to their vertebrate counterparts. worthington-biochem.com They are categorized into two main classes, Class I and Class II, based on their activity towards synthetic peptides and native collagen. nih.gov These classes are further divided into various types (e.g., Type I, II, III, IV, V) distinguished by their enzymatic activities. nih.gov

FamilyClass/SubtypePrimary Collagen Substrates
Vertebrate (MMP)MMP-1Type I, III nih.gov
MMP-8Type I, III nih.gov
MMP-13Type II, I, III nih.govnih.gov
MMP-18-
BacterialClass I (e.g., ColG)Native collagen nih.gov
Class II (e.g., ColH)Short synthetic peptides, Collagen III nih.govresearchgate.net

Enzymatic Activity and Substrate Specificity in Collagen Degradation

The enzymatic action of collagenases is highly specific. Vertebrate collagenases cleave the triple-helical collagen molecule at a single, specific site, approximately three-quarters of the way from the N-terminus, resulting in characteristic ¾ and ¼ length fragments. nih.gov This initial cleavage is crucial as it destabilizes the collagen fibril, making it susceptible to further degradation by other proteases. The catalytic activity of these enzymes is dependent on a zinc ion at the active site and requires calcium for stability. nih.govnih.gov

Bacterial collagenases, in contrast, can make multiple cleavages within the triple-helical regions of almost all collagen types. worthington-biochem.com This extensive degradation capability makes them potent virulence factors in bacterial infections. mdpi.comresearchgate.net For instance, studies on Clostridium histolyticum collagenases have identified two major isoforms, ColG and ColH. ColG shows a preference for intact, native collagen, while ColH preferentially acts on shorter synthetic substrates. nih.gov The specificity of these enzymes is influenced by structural features near the active site that act as a selectivity filter. nih.gov

Biological Significance of Collagenolytic Activity in Extracellular Matrix Dynamics

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling. researchgate.net Collagenolytic activity is fundamental to these processes, which include:

Tissue Morphogenesis and Development: The controlled breakdown of collagen is essential for shaping tissues and organs during embryonic development. nih.gov

Wound Healing: Collagen degradation is a critical step in the removal of damaged tissue and the subsequent deposition of new matrix during the healing process. nih.gov

Tissue Homeostasis: A balanced turnover of ECM components, including collagen, is necessary to maintain the structural and functional integrity of tissues. nih.gov

Dysregulation of this delicate balance, often characterized by excessive collagenase activity, is a hallmark of numerous diseases. This can be triggered by various stimuli, including inflammatory cytokines and growth factors. oup.com

Rationale for Collagenase Inhibition Research

The pivotal role of collagenases in both physiological and pathological processes provides a strong rationale for the development of their inhibitors. Overactive collagenases contribute to the progression of a wide array of diseases by breaking down the structural framework of tissues.

For example, in corneal ulceration , tissue collagenases have been identified as key players in the destructive process. researchgate.net Research has shown that inhibitors such as EDTA and cysteine derivatives can prevent or slow down ulceration in animal models. researchgate.netarvojournals.org

In the context of bacterial infections , collagenases act as virulence factors, facilitating the spread of pathogens and their toxins through host tissues. researchgate.netmdpi.com Therefore, inhibiting bacterial collagenases presents an attractive anti-virulence strategy to combat infections, potentially circumventing the issue of antibiotic resistance. researchgate.netmdpi.com

Furthermore, excessive collagenase activity is implicated in conditions like arthritis , where the degradation of cartilage collagen leads to joint destruction, and cancer metastasis , where tumor cells utilize collagenases to break down the surrounding matrix and invade other tissues. nih.govusp.br The development of selective collagenase inhibitors holds therapeutic promise for these and other debilitating diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29N3O4 B10785011 Collagenase inhibitor

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)

InChI Key

QRXOZHSEEGNRFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C

Origin of Product

United States

Classification and Structural Diversity of Collagenase Inhibitors

Endogenous Collagenase Inhibitors

The body possesses natural mechanisms to control collagenase activity, primarily through specific protein inhibitors. These endogenous molecules are vital for maintaining the balance of tissue remodeling. nih.gov

Tissue Inhibitors of Metalloproteinases (TIMPs)

Tissue Inhibitors of Metalloproteinases (TIMPs) are the primary endogenous regulators of MMPs, including collagenases. researchgate.netnih.gov This family consists of four homologous proteins in humans (TIMP-1, TIMP-2, TIMP-3, and TIMP-4), which are crucial for maintaining the physiological balance between the degradation and maintenance of the extracellular matrix. nih.govnih.gov

Structurally, TIMPs are relatively small proteins, around 21–29 kDa, composed of two distinct domains: an N-terminal domain and a C-terminal domain, each stabilized by three disulfide bonds. nih.gov The N-terminal domain is primarily responsible for the inhibitory activity against MMPs. ki.senih.gov The inhibition mechanism involves the N-terminal region of the TIMP molecule fitting into the active site cleft of the MMP in a manner similar to a substrate. wikipedia.org This interaction forms a tight, non-covalent 1:1 stoichiometric complex, effectively blocking the enzyme's catalytic function. nih.govresearchgate.net

While all TIMPs can inhibit most MMPs, they exhibit some differences in their inhibitory preferences. nih.govwikipedia.org For instance, TIMP-1 shows a preference for inhibiting MMP-9, while TIMP-2 and TIMP-4 are more potent against MMP-2. wikipedia.org TIMP-3 is noted for its broad inhibition spectrum, targeting not only MMPs but also members of the ADAM and ADAMTS families of metalloproteinases. nih.gov Beyond direct inhibition, TIMPs are involved in other biological processes, such as the regulation of pro-MMP activation. A notable example is the role of TIMP-2 in the cell-surface activation of proMMP-2 by MT1-MMP. ahajournals.orgdovepress.com

Table 1. Overview of Human Tissue Inhibitors of Metalloproteinases (TIMPs)

Inhibitor Molecular Weight (approx.) Key Characteristics
TIMP-1 28 kDa Does not effectively inhibit MT1-MMP; preferentially inhibits MMP-9. wikipedia.org
TIMP-2 21 kDa Potent inhibitor of MMP-2; involved in proMMP-2 activation. wikipedia.orgahajournals.org
TIMP-3 24 kDa Broadest inhibition spectrum, targeting MMPs, ADAMs, and ADAMTSs. nih.gov
TIMP-4 22 kDa More potent inhibitor of MMP-2 than MMP-9. wikipedia.org

Other Biological Macromolecular Inhibitors

Besides TIMPs, other endogenous macromolecules contribute to the regulation of collagenase activity.

α2-Macroglobulin (α2M): This large plasma glycoprotein (B1211001) acts as a broad-spectrum protease inhibitor. nih.govwikipedia.org Unlike TIMPs, which directly block the active site, α2M functions by entrapping active proteases, including MMPs. nih.gov This "trap" mechanism forms a complex that is then cleared from circulation through endocytosis, effectively removing the active enzyme from the tissue environment. nih.govwikipedia.org

RECK (reversion-inducing cysteine-rich protein with Kazal motifs): RECK is a membrane-anchored protein that has been identified as an inhibitor of MMPs. researchgate.netdovepress.com It is involved in regulating the activity of several MMPs, including MMP-2, MMP-9, and MT1-MMP, and plays a role in controlling processes like angiogenesis and tumor invasion. nih.gov

Exogenous and Synthetic Collagenase Inhibitor Classes

The development of synthetic collagenase inhibitors has been a significant focus of research, aiming to create therapeutic agents for diseases characterized by excessive collagen degradation. These inhibitors are typically designed with a chemical group that can chelate the zinc ion essential for catalysis within the MMP active site. encyclopedia.pub

Hydroxamate-Based Inhibitors

Hydroxamate-based inhibitors represent one of the earliest and most extensively studied classes of synthetic MMP inhibitors. wikipedia.orgencyclopedia.pub Their design is often based on the structure of collagen, the natural substrate for these enzymes. wikipedia.orgencyclopedia.pub The defining feature of this class is the hydroxamic acid moiety (-CONHOH), which acts as a potent zinc-binding group (ZBG). wikipedia.org This group chelates the catalytic Zn2+ ion in the active site of the collagenase, preventing its enzymatic action. nih.gov

Early, first-generation hydroxamate inhibitors like Batimastat and Marimastat were developed as broad-spectrum MMP inhibitors. wikipedia.orgencyclopedia.pub These compounds, characterized as succinyl hydroxamates, mimic the peptide backbone of collagen and effectively inhibit a range of MMPs, including MMP-1, -2, -7, and -9. nih.govencyclopedia.pub While potent, their broad-spectrum activity led to challenges in clinical applications. wikipedia.org

Subsequent research focused on a new generation of hydroxamate-based inhibitors with improved selectivity. These molecules often incorporate features like substituted aryl and sulfonamide groups to achieve more specific targeting of certain MMPs. wikipedia.org Examples include Prinomastat and Cipemastat . wikipedia.orgresearchgate.net

Table 2. Examples of Hydroxamate-Based Collagenase Inhibitors

Compound Generation Key Structural Features
Batimastat First Succinyl hydroxamate with a thienylthiomethylene group. nih.gov
Marimastat First Succinyl hydroxamate with an α-hydroxyl group. nih.gov
Prinomastat New N-arylsulfonyl-α-amino acid hydroxamate motif. researchgate.net
Cipemastat New Features a marimastat-like succinate (B1194679) motif. researchgate.net

Sulfonamide and Sulfonylated Derivatives

The sulfonamide group (-SO2NH-) is a key chemical motif found in a diverse range of pharmacological agents, including inhibitors of metalloproteinases. nih.gov Sulfonamide and sulfonylated derivatives have been developed as collagenase inhibitors, often incorporated into structures that also feature a separate zinc-binding group, such as a hydroxamate. acs.orgmdpi.com In some designs, the N-hydroxysulfonamide group (-SO2NHOH) itself can act as a novel zinc-binding function. acs.org

Thiol and Mercaptoacetamide Derivatives

Thiol-based compounds represent another significant class of collagenase inhibitors. The thiol group (-SH) serves as an effective zinc-binding group, interacting with the catalytic zinc ion in the enzyme's active site. mdpi.com

The N-aryl mercaptoacetamide scaffold has emerged as a particularly promising inhibitor class. acs.orgmdpi.com These compounds have demonstrated high potency and, crucially, high selectivity for bacterial collagenases (such as those from Clostridium histolyticum) over human MMPs. acs.orgresearchgate.net This selectivity is a key advantage, as it reduces the potential for off-target effects. acs.org The binding mode of N-aryl mercaptoacetamides involves the thiol group chelating the zinc ion, while the aryl portion of the molecule interacts with specificity pockets within the enzyme's active site. mdpi.comresearchgate.net

Research into structure-activity relationships has shown that modifications to both the aryl ring and the position alpha to the carbonyl group can significantly influence potency and selectivity. researchgate.net Dipeptide derivatives containing cysteine have also been explored, where the thiol group of the cysteine residue acts as the ZBG. nih.gov

Natural Product-Derived Collagenase Inhibitors

Flavonoids and other polyphenols, found abundantly in plants, have been extensively studied for their ability to inhibit collagenase. nih.govkoreascience.kr These natural compounds are considered attractive alternatives to synthetic inhibitors. nih.gov

Research comparing different flavonoid subclasses found that flavonols are generally more potent inhibitors of collagenase from Clostridium histolyticum than flavones and isoflavones, highlighting the importance of the C-3 hydroxyl group on the flavonoid structure. nih.govkoreascience.krresearchgate.net Among the flavonols, quercetin (B1663063) has been identified as one of the most active, with a reported IC50 value of 286 μM. nih.govkoreascience.kr Other studies have identified compounds like kaempferol-3-O-robinobioside and quercetin-3-O-rhamnoside as having significant anti-collagenase activity. mdpi.com The number and position of hydroxyl groups on the flavone (B191248) scaffold are crucial for inhibitory activity, with 4′,5-dihydroxyflavone showing potent inhibition. nih.gov

Green tea polyphenols, such as catechin (B1668976) and epigallocatechin gallate (EGCG), have also demonstrated significant, concentration-dependent inhibitory effects. nih.gov Kinetic studies revealed that both catechin and EGCG act as competitive inhibitors of collagenase. nih.gov EGCG generally shows higher inhibitory activity than catechin, which is attributed to its ability to form more extensive hydrogen bonds and hydrophobic interactions with the enzyme. nih.gov Other natural compounds identified as promising collagenase inhibitors include curcumin (B1669340), dihydrorobinetin, and biochanin A. nih.govresearchgate.net

Mycosporine-like amino acids (MAAs) are a group of small, water-soluble compounds produced by marine organisms like algae and cyanobacteria, primarily as a defense against UV radiation. nih.govthieme-connect.deaimspress.com Recent studies have explored their potential as collagenase inhibitors. nih.govnih.gov This was the first investigation into MAAs for this specific biological activity. thieme-connect.de

Three MAAs isolated from the marine red algae Porphyra sp. and Palmaria palmata—shinorine, porphyra-334, and palythine—were evaluated for their inhibitory properties against Clostridium histolyticum collagenase. nih.gov The study found a dose-dependent, albeit moderate, inhibition for all tested compounds. nih.gov The IC50 values were determined to be 104.0 μM for shinorine, 105.9 μM for porphyra-334, and 158.9 μM for palythine. nih.gov Subsequent research on additional MAAs found that asterina-330 exhibited a higher collagenase inhibitory effect with an IC50 value of 58.4 µM. aimspress.com

Computer-aided docking models suggest that these MAAs likely act as competitive inhibitors by binding to the active site of the collagenase enzyme. nih.gov Although the observed effects are moderate, the discovery of collagenase inhibition by MAAs presents an interesting starting point for developing new multifunctional molecules for applications such as skin protection, as these compounds are already known for their photoprotective properties. nih.govthieme-connect.de

Compound Tables

Table 1: Synthetic Collagenase Inhibitors Mentioned in Text This table is interactive. You can sort and filter the data.

Compound Class/Name Target MMP(s) Key Research Finding
Thiol-containing Diketopiperazines MMP-1 Derived from nitrophenylalanine, they are potent and selective inhibitors. nih.govacs.org
Carboxylate Inhibitors General MMPs Generally weaker inhibitors compared to hydroxamates and phosphinates. psu.edu
Phosphinate Inhibitors MMP-11, General MMPs Showed high selectivity for MMP-11; intermediate potency as a ZBG. psu.eduwikipedia.org
Aminocarboxylate Inhibitors General MMPs Intermediate potency as a zinc-binding group. psu.edu
Hydroxamate Diazepine (B8756704) Derivatives MMP-9, MMP-13 Potent inhibitors of these specific collagenases. nih.govresearchgate.net
Sulfonyl Pyrrolidine Derivatives General MMPs Designed and evaluated as matrix metalloproteinase inhibitors. nih.gov

Plant and Microbial Extracts

A diverse array of extracts derived from terrestrial and marine plants, as well as microorganisms, have been identified as potent sources of collagenase inhibitors. These natural extracts contain a rich variety of secondary metabolites that can interfere with collagenase activity, offering a promising avenue for the development of novel therapeutic and cosmetic agents.

Plant-Derived Extracts:

Extracts from a wide range of terrestrial plants have demonstrated significant collagenase inhibitory properties. For instance, studies have highlighted the potential of white tea, green tea, rose tincture, and witch hazel extracts. nih.gov White tea and green tea extracts, in particular, have shown very high levels of inhibition against collagenase. nih.gov The active compounds in green tea, such as catechin and epigallocatechin gallate (EGCG), are known to be effective inhibitors. nih.govmdpi.com

Other notable plant extracts with anti-collagenase activity include those from:

Cashew (Anacardium occidentale): Ethanolic extracts of cashew leaves have shown substantial collagenase inhibition. mdpi.com

Pomegranate (Punica granatum), Ginkgo biloba, Fig (Ficus carica), and Mulberry (Morus alba): A combined formulation of these fruit extracts exhibited a dose-dependent inhibition of collagenase. nih.gov

Indian Medicinal Plants: Extracts from Erythrina indica, Nyctanthes arbortristis, and Acorus calamus have displayed significant collagenase inhibition. ijbio.com

Amla (Phyllanthus emblica) and Sapota (Manilkara zapota): Both have shown notable collagenase inhibition, with sapota extract demonstrating the highest activity against multiple matrix metalloproteinases (MMPs). tandfonline.com

Mosses: Extracts from the moss Polytrichum formosum have shown a dose-dependent inhibitory effect on collagenase, with isolated benzonaphthoxanthenones like ohioensin A and nor-ohioensin D identified as active compounds. mdpi.com

Other plants: Extracts from raspberry, clove, loquat, and astragalus have also been found to suppress collagenase activity. google.com

The inhibitory action of these plant extracts is often attributed to their rich content of polyphenolic compounds, including flavonoids, tannins, and phenolic acids. mdpi.comtandfonline.com These compounds can act through various mechanisms, including chelation of the zinc ion in the active site of the collagenase or by inducing conformational changes in the enzyme. mdpi.com

Microbial Extracts:

Microorganisms represent another valuable source of collagenase inhibitors. Bacterial virulence often involves the secretion of collagenases to break down host tissues, making the inhibition of these enzymes a key strategy for anti-infective therapies. nih.govhilarispublisher.com

Fungi: Kojic acid, a compound produced by several species of fungi like Aspergillus flavus, is a known tyrosinase inhibitor and is often studied alongside collagenase inhibitors. mdpi.com A library of compounds from medicinal fungi has been screened to identify potential collagenase inhibitors. mdpi.com

Bacteria: Exopolysaccharides produced by Lactobacilli isolated from herbal plants and dairy products have demonstrated high anti-collagenase activity. tandfonline.com These polysaccharides can significantly down-regulate the expression of several MMPs. tandfonline.com Research has also focused on identifying inhibitors of collagenase from pathogenic bacteria like Clostridium histolyticum and Staphylococcus aureus. mdpi.comresearchgate.netuobaghdad.edu.iq For instance, black fig fruit extract has been shown to inhibit 90% of collagenase activity from S. aureus. uobaghdad.edu.iq

Marine Algae Extracts:

Marine algae are a rich source of bioactive compounds with potential collagenase inhibitory activity. nih.govthieme-connect.de

Brown Algae: Extracts from brown seaweeds such as Ecklonia cava and Sporochnus radiciformis have shown potent collagenase inhibition. e-fas.org

Green Algae: Codium wrightiana var. minor is a green seaweed that has exhibited the highest collagenase inhibitory effect among those tested in one study. e-fas.org

Red Algae: Mycosporine-like amino acids (MAAs) such as shinorine, porphyra, and palythine, isolated from the red algae Porphyra sp. and Palmaria palmata, have demonstrated moderate, dose-dependent inhibition of collagenase. nih.govthieme-connect.de

The following table provides a summary of research findings on the collagenase inhibitory activity of various plant and microbial extracts.

Extract SourceActive Compound(s)/ClassKey Findings
Plants
White Tea (Camellia sinensis)PolyphenolsExhibited 87% inhibition of collagenase activity. nih.gov
Green Tea (Camellia sinensis)Catechin, EGCGShowed 47% inhibition of collagenase activity. nih.gov EGCG is a known inhibitor. mdpi.com
Cashew (Anacardium occidentale) LeafPhenolic compoundsEthanolic extract showed the highest collagenase inhibition among different extracts. mdpi.com
Pomegranate, Ginkgo, Fig, Mulberry FruitPolyphenolsCombined extract showed 67.45% collagenase inhibition at 5 µg/mL. nih.gov
Sapota (Manilkara zapota) FruitFlavonoidsShowed highest inhibition against MMP-1 (IC50 89.61 µg/mL) and MMP-2 (IC50 86.47 µg/mL). tandfonline.com
Polytrichum formosum (Moss)Ohioensin A, Nor-ohioensin D70% ethanol (B145695) extract had an IC50 of 4.65 mg/mL. Ohioensin A had an IC50 of 71.99 µM. mdpi.com
Microbes
LactobacilliExopolysaccharides (LEPS)LEPS from various strains showed high anti-collagenase activity, up to 100%. tandfonline.com
Black Fig (Ficus carica) FruitNot specifiedInhibited 90% of collagenase activity from Staphylococcus aureus. uobaghdad.edu.iq
Marine Algae
Ecklonia cava (Brown Algae)Not specifiedShowed high collagenase inhibition with an IC50 value of 95.08 μg/mL. e-fas.org
Codium wrightiana var. minor (Green Algae)Not specifiedExhibited the highest collagenase inhibition among tested green seaweeds with an IC50 of 77.14 μg/mL. e-fas.org
Porphyra sp. (Red Algae)Porphyra (MAA)Demonstrated collagenase inhibition with an IC50 value of 105.9 µM. nih.gov

Other Biologically Sourced Compounds

Beyond plant and microbial extracts, a variety of other naturally occurring compounds from different biological sources have been investigated for their collagenase inhibitory potential. These compounds often possess unique chemical structures and mechanisms of action.

Research into animal-derived inhibitors has revealed potential sources in various tissues. For example, extracts from bovine cornea and vitreous have been found to contain inhibitors of collagenase. nih.gov These inhibitors were effective against human skin and tadpole back skin collagenases but did not inhibit the bacterial collagenase from Clostridium histolyticum. nih.gov The inhibitory components were found to be stable to heat and trypsinization. nih.gov

A number of individual compounds isolated from natural sources have been identified as promising collagenase inhibitors. A screening of various plant-derived and repurposed drugs identified several potent inhibitors of collagenase A from Clostridium histolyticum. nih.govhilarispublisher.com These include:

Capsaicin: The active component of chili peppers.

Curcumin: A bright yellow chemical produced by Curcuma longa plants.

Palmatine chloride: A protoberberine alkaloid.

Biochanin A: An O-methylated isoflavone.

Juglone: A phenolic compound found in the leaves, roots, and bark of plants in the Juglandaceae family.

These compounds demonstrated significant inhibitory activity, with some, like capsaicin, showing almost complete inhibition at very low concentrations. nih.gov Molecular docking studies have been employed to understand the interaction of these molecules with the collagenase enzyme. nih.govresearchgate.net

The following table summarizes some of the other biologically sourced compounds and their inhibitory effects on collagenase.

CompoundSource/ClassKey Findings on Collagenase Inhibition
CapsaicinPlant-derived (Chili peppers)Showed almost complete inhibition of collagenase A at a concentration of 1 µM. nih.gov
CurcuminPlant-derived (Curcuma longa)Exhibited almost complete inhibition of collagenase A at a concentration of 5 µM. nih.gov
Palmatine chloridePlant-derived (Protoberberine alkaloid)Demonstrated almost complete inhibition of collagenase A at a concentration of 50 µM. nih.gov
Biochanin APlant-derived (Isoflavone)Showed almost complete inhibition of collagenase A at a concentration of 50 µM. nih.gov
JuglonePlant-derived (Phenolic compound)Exhibited almost complete inhibition of collagenase A at a concentration of 100 µM. nih.gov
Bovine Cornea and Vitreous ExtractsAnimal tissueContained heat-stable inhibitors of vertebrate collagenases. nih.gov

Molecular Mechanisms of Collagenase Inhibition

Enzymatic Inhibition Kinetics and Modes

The study of enzyme kinetics provides a quantitative understanding of how inhibitors affect the rate of collagenase-catalyzed reactions. Different modes of inhibition are characterized by their distinct effects on the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Competitive Inhibition

In competitive inhibition, the inhibitor molecule typically resembles the substrate and binds to the active site of the collagenase, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

A study on the inhibition of human skin collagenase demonstrated that a "ketomethylene" peptide, N-benzyloxycarbonyl-L-prolyl-L-alanyl-3-amino-2-oxopropyl-L-leucyl-L-alanylglycine ethyl ester, acts as a potent competitive inhibitor. nih.gov Similarly, research on the effects of tannic acid on Clostridium histolyticum collagenase (ChC) revealed a competitive mode of inhibition. tandfonline.com The inhibitor constant (Ki) for tannic acid was determined to be 20 µM, indicating its affinity for the enzyme. tandfonline.com The Lineweaver-Burk plot for this interaction showed that as the concentration of tannic acid increased, the Vmax remained constant while the apparent Km increased, a characteristic feature of competitive inhibition. tandfonline.com

Other examples of competitive inhibitors include o-phenanthroline, which was shown to competitively inhibit collagenase with a dissociation constant of 1.4x10^-sAr at pH 8.2 and 30°C. oup.com Substrate analogues such as ZGPLG, ZGPL, and ZGP also exhibit competitive inhibition by binding to the "binding site" of the enzyme. oup.com

In contrast, dialdehyde (B1249045) cellulose (B213188) (DAC) has been shown to exhibit a non-competitive mode of inhibition against collagenase. uc.edu

Irreversible versus Reversible Binding Dynamics

Inhibitors can bind to collagenase either reversibly or irreversibly, a distinction crucial for their mechanism and duration of action.

Reversible inhibition involves non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the enzyme. wikipedia.org These inhibitors can dissociate from the enzyme, allowing it to regain activity. wikipedia.org Reversible inhibition can be further classified into competitive, uncompetitive, non-competitive, and mixed types. aklectures.com For instance, the binding of mycosporine-like amino acids (MAAs) to the active site of collagenase is suggested to be a competitive and reversible inhibition. nih.gov

Irreversible inhibition , on the other hand, typically involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. wikipedia.orgsigmaaldrich.com This type of inhibition is generally not affected by substrate concentration. sigmaaldrich.com Irreversible inhibitors can act by destroying functional groups on the enzyme. sigmaaldrich.com Some irreversible inhibitors, known as suicide inhibitors or mechanism-based inhibitors, are initially unreactive but are converted into a highly reactive form by the enzyme's own catalytic mechanism, leading to its inactivation. sigmaaldrich.com Prolonged incubation of collagenase with chelating agents like 1,10-phenanthroline (B135089) and EDTA can lead to irreversible inactivation, which can be prevented by the presence of Zn2+ ions. nih.gov

Ligand-Enzyme Interaction Analysis

The specific interactions between an inhibitor and the collagenase enzyme determine the inhibitor's potency and selectivity. These interactions often target the enzyme's active site or other critical domains.

Active Site Binding and Zinc Chelation

A key feature of many collagenases, particularly matrix metalloproteinases (MMPs) and bacterial collagenases, is the presence of a catalytic zinc ion (Zn2+) in their active site. researchgate.netuniprot.org This zinc ion is essential for the enzyme's catalytic activity. nih.gov Many inhibitors function by chelating this zinc ion, effectively removing it from its catalytic role. acs.org

Classic metalloprotease inhibitors often consist of a backbone that mimics the natural substrate, linked to a zinc-binding group. acs.org This group chelates the catalytic zinc ion, displacing the essential catalytic water molecule from the active site. acs.org For example, the inhibition of human collagenase (MMP-1) by oxicams like Piroxicam and Meloxicam involves interaction with the oxygen atom bonded to the catalytic zinc. scielo.br In contrast, sodium alendronate, which does not inhibit MMP-1, is unable to form this crucial hydrogen bond. scielo.br

Chelating agents like 1,10-phenanthroline and EDTA are effective collagenase inhibitors because they bind to and can remove the Zn2+ from the enzyme. nih.govuniprot.orgsemanticscholar.org The inhibition by these agents can be reversed by the addition of Zn2+, confirming the metalloenzyme nature of collagenase. nih.gov However, prolonged exposure can lead to irreversible inactivation by forming an unstable apoenzyme. nih.gov

Substrate Mimicry

Many collagenase inhibitors are designed as substrate analogues. acs.org They mimic the structure of the collagen substrate, allowing them to bind to the enzyme's active site with high affinity. acs.org A synthetic heterotrimer construct containing the collagenase cleavage site of type I collagen was found to perfectly mimic native collagen in its interaction with collagenase. nih.gov This mimicry is a common strategy for achieving potent and specific inhibition.

The hypothesis of "molecular mimicry" suggests that the proline hinge domain of interstitial collagenase may adopt a collagen-like conformation, enabling it to disrupt the triple helix of the collagen substrate. nih.gov This interaction between proline residues of both the enzyme and the substrate, forming a "proline zipper," is thought to be involved in the destabilization of the collagen helix. nih.gov Synthetic peptides that mimic the collagen structure, such as N-(3-[2-furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA), are commonly used in assays to measure collagenase activity and screen for inhibitors. acs.orgabcam.cn

Unwinding of Triple-Helical Collagen by Bacterial Collagenase Inhibitors

Recent research has shed light on a unique mechanism employed by bacterial collagenases. These enzymes possess an activator domain that acts as a triple helicase, which unwinds the stable triple-helical structure of collagen. plus.ac.atpnas.orgpnas.org This unwinding is a crucial prerequisite for the peptidase domain to cleave the individual collagen chains. pnas.orgpnas.orgembopress.org

Studies on collagenase G (ColG) from Hathewaya histolytica have shown that its activator domain single-handedly and reversibly unwinds collagen molecules locally and transiently. plus.ac.atpnas.orgnih.gov This mechanism is distinct from that of human collagenolytic MMPs. plus.ac.atpnas.orgpnas.org This discovery opens new avenues for developing highly selective inhibitors that specifically target the unwinding process of bacterial collagenases, potentially serving as antivirulence agents with minimal off-target effects. pnas.org The rate-limiting step in collagenolysis by both ColG and another collagenase, ColQ1, is the unwinding of the triple-helix. researchgate.net

Allosteric Modulation

Allosteric inhibition represents a sophisticated mechanism for regulating enzyme activity. Unlike orthosteric inhibitors that bind directly to the highly conserved active site, allosteric modulators bind to a topographically distinct site on the enzyme. frontiersin.orgplos.orgresearchgate.net This binding event triggers a conformational change that is transmitted from the allosteric site to the active site, ultimately altering the enzyme's catalytic function. plos.orgresearchgate.net This approach offers a significant advantage in developing highly selective inhibitors, as allosteric sites are generally less conserved across the MMP family compared to the catalytic domain. frontiersin.orgresearchgate.net

The binding of an allosteric effector can modulate the protein's function by redistributing the enzyme's conformational ensemble, favoring an inactive state. plos.org This can occur without directly blocking the substrate-binding pocket. For instance, some allosteric inhibitors function by preventing the activation of the inactive zymogen form of the enzyme (proMMP). frontiersin.org Research has identified several allosteric inhibitors, including monoclonal antibodies and small molecules, that selectively target specific collagenases. frontiersin.orgdovepress.com

Several compounds and antibodies have been identified that function through allosteric inhibition, targeting specific matrix metalloproteinases.

InhibitorTarget MMPKey Research FindingCitation
GS-5745 (Andecaliximab) MMP-9A highly selective, full-length monoclonal antibody that acts as an allosteric inhibitor. It was shown to decrease tumor growth and metastasis in a colorectal carcinoma model. dovepress.com
LEM-2/15 MT1-MMP (MMP-14)An antibody Fab fragment that binds to the catalytic domain of MT1-MMP, inducing conformational rearrangements that allosterically inhibit its enzymatic activity. dovepress.com
JNJ0966 MMP-9A potent small molecule proposed to be an allosteric inhibitor that binds to a structural pocket near the zymogen cleavage site, thereby inhibiting MMP-9 activation. mdpi.com
AB0041 & AB0046 MMP-9These monoclonal antibodies are highly selective, non-competitive inhibitors of MMP-9, demonstrating over 500-fold selectivity against other MMPs, including the closely related MMP-2. plos.org

The development of allosteric modulators is a promising avenue in pharmacology, offering the potential for drugs with greater specificity and fewer off-target effects compared to traditional active-site inhibitors. plos.orgimrpress.com

Conformational Changes Upon Inhibitor Binding

One critical area of conformational change occurs in the S1' pocket of the enzyme, a key subsite that plays a major role in determining substrate specificity. The binding of certain inhibitors can cause multiple side-chains within this pocket to adopt new conformations. nih.gov For example, the synthetic inhibitor RS-104966 is known to induce such a conformational change in the S1' pocket of human collagenase-1 (MMP-1). nih.gov This flexibility in the S1' pocket is a crucial factor in the design of specific inhibitors. rsc.org

In other instances, inhibitors induce conformational shifts in the microenvironment of the catalytic zinc ion. nih.govcapes.gov.br Potent, slow-binding inhibitors such as 4-(4-phenoxphenylsulfonyl)butane-1,2-dithiol and 5-(4-phenoxphenylsulfonyl)pentane-1,2-dithiol chelate the catalytic zinc of MMP-2 using two sulfur atoms. This unique binding mode alters the coordination number of the zinc ion and induces local conformational changes, which is believed to be the basis for their potent inhibitory action. nih.govcapes.gov.br

Furthermore, some compounds can induce broader secondary and quaternary structural changes. Studies using circular dichroism have shown that agents like dialdehyde cellulose (DAC) and certain Chromium (III) complexes can alter the structure of collagenase, leading to non-competitive or uncompetitive inhibition. nih.govuc.edu Similarly, the substitution of a single amino acid (D-Ala for L-Ala) at the cleavage site of a collagen-like peptide can change its secondary structure, inhibiting collagenolysis by preventing proper enzyme binding and activity. plos.org

The table below summarizes research findings on specific inhibitors and the conformational changes they induce.

Inhibitor/ModulatorTarget Enzyme/PeptideInduced Conformational ChangeCitation
RS-104966 Human Collagenase-1 (MMP-1)Induces significant conformational changes in the side-chains of the S1' pocket. nih.gov
Dithiol Inhibitors Gelatinase A (MMP-2)Chelation of the catalytic zinc ion induces conformational changes in its microenvironment. nih.govcapes.gov.br
Dialdehyde Cellulose (DAC) Type I CollagenaseCauses secondary and quaternary structural changes in the enzyme, leading to non-competitive inhibition. uc.edu
D-Alanine Substituted Peptide Clostridium histolyticum CollagenaseSubstitution of L-Ala with D-Ala at the cleavage site induces secondary structural changes in the peptide, inhibiting collagenolysis. plos.org
Cr(III) Complexes Bacterial CollagenaseInduce secondary and quaternary structural changes in the enzyme, leading to inhibition. nih.gov
Calcium Ions (Ca²⁺) MMP-9Binding to a distal site allosterically induces changes in the tertiary structure, modulating catalytic activity. scirp.org

Understanding these induced conformational changes is vital for the rational design of new and more effective collagenase inhibitors. By exploiting the dynamic nature of these enzymes, it is possible to develop molecules that lock the enzyme in an inactive conformation, providing a powerful therapeutic strategy. nih.govnih.gov

Computational and Rational Design Strategies for Collagenase Inhibitors

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target enzyme to design and refine inhibitors. This method has been instrumental in the development of inhibitors for various matrix metalloproteinases (MMPs), including collagenases.

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of collagenase enzymes in complex with their inhibitors. nih.govdntb.gov.uaembopress.org This detailed structural information is crucial for understanding the precise binding modes and interactions that confer inhibitory activity. nih.govdntb.gov.uaembopress.org The crystal structures of MMPs complexed with both physiological and synthetic inhibitors have been determined, offering a blueprint for the design of new and more selective compounds. nih.govdntb.gov.uaembopress.orgresearchgate.net

For instance, the crystal structure of the catalytic domain of human membrane type 1-matrix metalloproteinase (MT1-MMP) in complex with the tissue inhibitor of metalloproteinases-2 (TIMP-2) has been solved, revealing the key interactions responsible for inhibition. embopress.org Similarly, the structures of MMP-9 complexed with various synthetic inhibitors, such as a phosphinic acid (AM-409), a pyrimidine-2,4,6-trione (RO-206-0222), and carboxylates (An-1 and MJ-24), have shed light on the structural determinants of inhibitor binding and selectivity. researchgate.net The analysis of these complex structures, like that of ML115 with MMP-8, reveals critical hydrogen bonds and the coordination of the catalytic zinc ion, which are pivotal for inhibitor potency. researchgate.net The high-resolution structure of macrophage metalloelastase (MMP-12) with inhibitors like NNGH and AHA has further highlighted the conformational flexibility of the enzyme's active site. pnas.org

These crystallographic studies provide an invaluable foundation for SBDD, allowing for the rational design of inhibitors with improved affinity and specificity by targeting key residues and pockets within the enzyme's active site. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of an inhibitor when bound to a collagenase enzyme. nih.govmdpi.commdpi.comresearchgate.nettandfonline.comnih.govekb.egrasayanjournal.co.in This method is widely employed in virtual screening to identify potential new inhibitors from large compound libraries and to understand the binding modes of known inhibitors. mdpi.commdpi.com

Docking studies have been successfully applied to various collagenases, including those from Clostridium histolyticum and human MMPs. mdpi.commdpi.com For example, in a study targeting C. histolyticum collagenase, a library of 1830 compounds was screened, leading to the identification of three potent drug candidates. mdpi.com Similarly, docking simulations have been used to investigate the binding of natural compounds like capsaicin, curcumin (B1669340), and various flavonoids to collagenase A, revealing potential molecular interactions that lead to inhibition. mdpi.com

The accuracy of docking can be enhanced by optimizing parameters, such as those for the zinc ion in the active site of MMPs. nih.gov Docking studies on curcumin and its metabolites with MMP-1, MMP-8, and MMP-13 have suggested that curcumin monoglucuronide (CMG) has a high binding affinity, particularly for MMP-13. researchgate.nettandfonline.comnih.gov The predicted binding energies from these simulations often correlate well with experimentally determined inhibitory activities. mdpi.comekb.eg For instance, a triazole-based chalcone (B49325) showed preferential binding to MMP-9 and MMP-13 in docking simulations, with calculated inhibition constants in the nanomolar range. ekb.eg

Table 1: Examples of Molecular Docking Studies on Collagenase Inhibitors

Target Collagenase Inhibitor/Compound Class Key Findings
Clostridium histolyticum Collagenase Medicinal Fungi Secondary Metabolites Identified three lead compounds (MSID000001, MSID000002, MSID000003) with strong binding scores. mdpi.com
Collagenase A (C. perfringens) Natural Compounds (e.g., capsaicin, curcumin) Predicted binding energies correlated with experimental inhibitory activity. mdpi.com
MMP-1, MMP-8, MMP-13 Curcumin and its metabolites Curcumin monoglucuronide (CMG) showed the best binding affinity with MMP-13. researchgate.nettandfonline.comnih.gov
MMP-9, MMP-13 Triazole-based Chalcone Demonstrated preferential binding to MMP-9 and MMP-13 with low inhibition constants. ekb.eg
MMP-2, MMP-9 Clitoria ternatea constituents 3,4-dihydroxy-1,6-bis(3-methoxyphenyl)hexane-1,6-dione showed the highest interaction energy. rasayanjournal.co.in

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of collagenase-inhibitor complexes over time, complementing the static picture provided by docking and crystallography. researchgate.nettandfonline.comnih.govnih.govfrontiersin.orgnih.govresearchgate.net These simulations can reveal conformational changes in both the enzyme and the inhibitor upon binding, which are crucial for understanding the stability of the complex and the mechanism of inhibition. nih.govnih.govresearchgate.net

MD simulations have been used to study the dynamic behavior of the S1' binding pocket in MMP-2 and MMP-3, identifying structural properties relevant for designing specific inhibitors. nih.gov In a study of curcumin monoglucuronide (CMG) with MMP-1, MMP-8, and MMP-13, MD simulations confirmed the stability of the CMG-MMP-13 complex and helped to estimate the binding free energies. researchgate.nettandfonline.comnih.gov The results indicated that CMG binds preferentially to MMP-13. researchgate.nettandfonline.comnih.gov

Conformational analysis, often coupled with MD simulations, helps to understand the flexibility of both the enzyme and the inhibitor. nih.govresearchgate.net For example, studies on gelatinase A (MMP-2) have shown that conformational changes occur upon activation and inhibition. nih.gov The binding of the natural inhibitor TIMP-1 to activated gelatinase A resulted in significant conformational changes that were not observed with a synthetic inhibitor. nih.gov Similarly, MD simulations of MMP-13 have highlighted the role of the specificity loop in ligand binding and the flexibility of key residues like F252. nih.gov These dynamic insights are critical for designing inhibitors that can adapt to the conformational flexibility of the enzyme's active site. pnas.org

Protein-Ligand Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts)

A detailed analysis of the interactions between the collagenase and the inhibitor is fundamental to understanding the basis of inhibition and for designing more potent and selective compounds. pnas.orgresearchgate.netnih.govrsc.orgplos.org Key interactions typically include hydrogen bonds and hydrophobic contacts.

Hydrogen bonds are crucial for the specific recognition and binding of inhibitors. For example, in the complex of MMP-12 with the inhibitor NNGH, the hydroxamic acid head of the inhibitor forms strong hydrogen bonds with the carboxylate of Glu-219. pnas.org Similarly, in the binding of alloxan-based inhibitors to MMP-2, a hydrogen bond is formed between the enolic hydroxyl of the inhibitor and the side chain of Glu121. plos.org MD simulations of quinazolinone derivatives as MMP-13 inhibitors revealed that hydrogen bonding with residues Ser250 and Gly248 enhanced the stability of the complex. rsc.org

Hydrophobic interactions also play a significant role, particularly in the S1' pocket of MMPs, which is a key determinant of inhibitor selectivity. nih.govnih.gov In the case of curcumin monoglucuronide (CMG) binding to MMPs, hydrophobic interactions contribute significantly to the binding affinity. researchgate.net The design of selective MMP-13 inhibitors has leveraged hydrophobic bulky substitutions to achieve high selectivity over other MMPs. nih.gov The analysis of these interactions helps to rationalize the observed inhibitory activity and guides the modification of inhibitor scaffolds to improve their properties. nih.govrsc.org

Ligand-Based Drug Design (LBDD) Approaches

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target enzyme is unknown or when a set of active and inactive molecules is available. This approach focuses on the properties of the ligands themselves to derive a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbenthamdirect.comscialert.netscholarsresearchlibrary.comnih.govd-nb.infotandfonline.comnih.govmdpi.comtandfonline.comtandfonline.comnih.govscialert.net These models can then be used to predict the activity of new, untested compounds.

QSAR studies have been extensively applied to various classes of collagenase inhibitors. For hydroxamic acid-based inhibitors of MMPs and Clostridium histolyticum collagenase, QSAR models have shown that the inhibition activity depends on molecular connectivity indices and electrotopological state indices. nih.gov For some series of inhibitors, hydrophobic properties are the major governing factor, while for others, polarizability is more dominant. benthamdirect.comscialert.net For instance, a study on piperidine (B6355638) sulfonamide aryl hydroxamic acid analogs as MMP-2 and MMP-13 inhibitors found a significant correlation between inhibitory potency and the hydrophobic properties of the molecules. tandfonline.com

Different QSAR approaches, including 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA), have been employed. nih.govtandfonline.comtandfonline.comnih.gov A study on MMP-2 inhibitors used various QSAR methods and found that descriptors related to the presence of five-membered rings, fractional positively charged surface area, and lipophilicity were important for activity. nih.gov For a series of glutamic acid derivatives as MMP-2 inhibitors, multiple QSAR models established the importance of a biphenylsulphonyl moiety for favorable steric and hydrophobic characteristics. tandfonline.com These QSAR models provide valuable insights into the structural requirements for potent collagenase inhibition and guide the design of new compounds with enhanced activity. scholarsresearchlibrary.comd-nb.info

Table 2: Summary of QSAR Studies on Collagenase Inhibitors

Inhibitor Class Target Collagenase(s) Key Descriptors/Findings
Hydroxamic acid-based inhibitors MMP-1, -2, -8, -9, C. histolyticum collagenase Inhibition depends on molecular connectivity and electrotopological state indices. nih.gov
Acyclic hydroxamic acid analogs MMP-9, MMP-13 Hydrophobicity and polarizability are key factors. benthamdirect.com
Piperazine, piperidine, and diazepine (B8756704) hydroxamic acid analogs MMP-1, -9, -13, TACE Hydrophobic properties play a major role in inhibition. scialert.net
L-tyrosine based inhibitors MMP-2 Molecular size, branching, flexibility, and shape are important for inhibitory activity. d-nb.info
Piperidine sulfonamide aryl hydroxamic acid analogs MMP-2, MMP-13 Inhibitory potency is significantly correlated with molecular hydrophobicity. tandfonline.com
Glutamic acid derivatives MMP-2 Biphenylsulphonyl moiety provides favorable steric and hydrophobic characters. tandfonline.com
Aryl sulphonamide based inhibitors MMP-2, MMP-9 Descriptors related to nitrogen count and hydrogen bond integrals are correlated with binding affinities. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a pivotal computational strategy in rational drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach generates a model that defines the key steric and electronic properties required for optimal molecular interactions, serving as a 3D query to screen compound libraries for novel, potent inhibitors. nih.govnih.gov

In the context of collagenase inhibitors, particularly for matrix metalloproteinases (MMPs) like MMP-1, MMP-8, and MMP-13, pharmacophore models have been successfully developed to delineate the chemical features crucial for inhibitory activity. nih.gov Studies have utilized software such as the HypoGen module within the Catalyst program package to generate statistically validated pharmacophore models from sets of known inhibitors with diverse structures and a wide range of biological activities. nih.govnih.govbioinformation.net For instance, one study selected 337 MMP-1 inhibitors, 148 MMP-8 inhibitors, and 371 MMP-13 inhibitors from the GOSTAR database to develop and validate their respective models. nih.gov

These models identify common chemical features that are critical for binding to the collagenase active site. Research has shown that for MMP-1 and MMP-13 inhibitors, the crucial features often include a hydrogen bond acceptor (HBA) and an aromatic ring (RA). nih.govbioinformation.netresearchgate.net In contrast, for MMP-8, the key pharmacophoric features were identified as a hydrogen bond acceptor (HBA) and a hydrophobic (HY) group. nih.govbioinformation.netresearchgate.net The generated hypotheses, such as Hypo-1 for MMP-1, Hypo-11 for MMP-8, and Hypo-21 for MMP-13, have demonstrated excellent predictive capabilities for the inhibitory activities of test set compounds. nih.gov These validated pharmacophores are then employed as 3D search queries to screen chemical databases for new molecules that fit the model, leading to the identification of novel and potent lead compounds for further development. nih.govnih.gov

Collagenase TargetKey Pharmacophore Features IdentifiedSoftware/Module UsedReference
MMP-1Hydrogen Bond Acceptor (HBA), Ring Aromatic (RA)Catalyst/HypoGen nih.govbioinformation.netresearchgate.net
MMP-8Hydrogen Bond Acceptor (HBA), Hydrophobic (HY)Catalyst/HypoGen nih.govbioinformation.netresearchgate.net
MMP-13Hydrogen Bond Acceptor (HBA), Ring Aromatic (RA)Catalyst/HypoGen nih.govbioinformation.netresearchgate.net

Virtual Screening Techniques

Virtual screening (VS) is a computational method used extensively in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a target protein, such as collagenase. wikipedia.org This cost-effective technique accelerates the drug design process by filtering vast chemical spaces to a manageable number of promising candidates for further testing. mdpi.comdntb.gov.ua VS can be broadly categorized into structure-based and ligand-based methods. wikipedia.org

Structure-based virtual screening relies on the 3D structure of the target protein. wikipedia.org Molecular docking, a prominent structure-based technique, is widely used to predict the binding affinity and orientation of a ligand within the active site of a collagenase enzyme. wikipedia.orgmdpi.com For example, a structure-based virtual screening of a library containing 1830 compounds from the Medicinal Fungi Secondary Metabolites and Therapeutics (MeFSAT) database was performed against Clostridium histolyticum collagenase using tools like PyRx and AutoDock Vina. mdpi.com This screening identified three potent drug candidates with binding scores of -10.7, -9.8, and -9.5 kcal/mol. mdpi.com Similarly, a high-throughput virtual screening (HTVS) of over 16,000 molecules from the Maybridge, PubChem, and Binding databases was conducted to identify selective inhibitors targeting the hemopexin (Hpx) domain of MMP-13. plos.org This effort led to the identification of seven lead molecules with potential high specificity. plos.org

Another successful application involved the screening of databases like ChEBI and Zinc against a model of Leptospiral collagenase, which predicted Protohypericin as a potent inhibitor that binds to the enzyme's catalytic site. researchgate.net Virtual screening has also been used to identify new uses for existing drugs. A combined ligand-based and structure-based approach identified the FDA-approved drugs benzthiazide, entacapone, and lodoxamide (B1675017) as strong candidates for inhibiting bacterial collagenase A. researchgate.net These examples highlight the power of virtual screening to efficiently identify structurally diverse and novel collagenase inhibitors from large chemical libraries. nih.govmdpi.com

Collagenase TargetScreening Technique/SoftwareLibrary ScreenedIdentified Inhibitors/CandidatesReference
C. histolyticum collagenaseStructure-based VS (PyRx, AutoDock Vina)MeFSAT (1830 compounds)MSID000001, MSID000002, MSID000003 mdpi.com
MMP-13 (Hemopexin Domain)Structure-based HTVS (Glide)Maybridge, PubChem, Binding (16908 molecules)Seven lead molecules plos.org
Leptospiral collagenaseMolecular DockingChEBI, Zinc (67 inhibitors)Protohypericin researchgate.net
Bacterial collagenase ALigand-based and Structure-based VSFDA-approved drugsBenzthiazide, Entacapone, Lodoxamide researchgate.net

De Novo Design Principles for Inhibitor Scaffolds

De novo design is a computational strategy for creating novel molecular structures or scaffolds from the ground up, rather than by modifying existing compounds. researchgate.net This approach aims to design ideal ligands with high affinity and specificity by building them atom-by-atom or fragment-by-fragment directly within the target's binding site. researchgate.net It represents a powerful tool for generating structurally novel inhibitors with optimized properties.

One of the core principles of de novo design is the fragment-growing strategy. researchgate.net Programs like LigBuilder utilize this method, starting with a "seed" fragment and iteratively adding new fragments from a chemical library to "grow" a complete molecule that fits the binding pocket. researchgate.net This iterative process is often guided by genetic algorithms and scoring functions to optimize the ligand's interactions with the target protein. researchgate.net This strategy has been successfully applied to design dual-target inhibitors, demonstrating its utility in creating highly integrated molecules even for proteins with dissimilar binding pockets. researchgate.net

Another approach related to rational design involves building upon known substrate or inhibitor characteristics. For instance, the design of tetrapeptidyl hydroxamic acids as collagenase inhibitors was based on detailed structure-activity relationship (SAR) studies. jst.go.jp Analysis of how tripeptidyl derivatives bind to the enzyme led to the rational extension of the scaffold to tetrapeptidyl structures. jst.go.jp This research identified key features of the collagenase substrate-binding site, such as the preference for a Proline residue at the S₃ subsite and the need for the P₄-P₁ portion of the inhibitor to fit the S₄-S₁ subsites for tight binding of the hydroxamic acid moiety to the catalytic zinc ion. jst.go.jp Based on these principles, specific and potent inhibitors like R-Gly-Pro-Leu-Ala-NHOH were synthesized. jst.go.jp

Furthermore, combinatorial chemistry can be employed to generate large libraries based on a novel scaffold, which can then be screened to identify molecules with a desired selectivity profile without relying solely on traditional rational design tools. nih.gov This was demonstrated in the development of thiol-containing diketopiperazines, where libraries were created and evaluated to find potent and selective inhibitors of collagenase-1 over other MMPs. nih.gov These design principles, from fragment-based computational growth to SAR-guided synthesis and combinatorial library design, are essential for the creation of novel and effective collagenase inhibitor scaffolds.

Discovery and Screening Methodologies for Collagenase Inhibitors

High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. researchgate.net For collagenase inhibitors, HTS platforms are designed to quickly identify "hits"—molecules that modulate the activity of collagenase enzymes. selvita.comdianabiotech.com These platforms are often automated and can screen thousands of compounds per day, significantly accelerating the initial phase of drug discovery. selvita.com

Enzymatic Activity Assays (Fluorometric, Spectrophotometric, Radiometric)

Enzymatic activity assays are the most common methods used in HTS for collagenase inhibitors. These assays directly measure the catalytic activity of the collagenase enzyme and its inhibition by test compounds.

Fluorometric Assays: These are among the most sensitive and widely used methods for HTS. thermofisher.com They often employ a substrate, such as a fluorescein-labeled gelatin or a self-quenched BODIPY conjugate of gelatin, which upon cleavage by collagenase, produces a measurable fluorescent signal. abcam.comabcam.com The presence of an inhibitor prevents this cleavage, resulting in a reduced or absent fluorescent signal. abcam.com This method is highly adaptable for HTS in microplate formats. researchgate.netabcam.com For instance, a fluorometric assay using a self-quenched BODIPY-labeled gelatin substrate allows for the detection of collagenase activity by measuring the increase in fluorescence at an excitation/emission of 490/520 nm. abcam.com

Spectrophotometric Assays: These assays rely on a change in absorbance upon substrate cleavage. A common approach involves using a synthetic peptide substrate, such as FALGPA (N-(2-Furoyl)-L-leucyl-glycyl-L-prolyl-L-alanine), which mimics the collagen structure. creativebiomart.netabcam.com Cleavage of this peptide can be monitored by a change in absorbance, typically around 345 nm. assaygenie.com Another spectrophotometric method utilizes ninhydrin (B49086) to detect the hydrolytic products of collagenase activity, offering a straightforward approach without the need for labeled substrates. sci-hub.se Additionally, assays using native fibrillar collagen stained with dyes like Coomassie Brilliant Blue have been developed, where the release of the dye into the solution is proportional to collagenase activity and can be measured spectrophotometrically. google.com

Radiometric Assays: Although less common now due to safety and disposal concerns, radiometric assays have historically been used for their high sensitivity. These assays typically involve a radiolabeled collagen substrate (e.g., with ¹⁴C, ²H, or ³H). The enzymatic activity is quantified by measuring the amount of soluble, radiolabeled peptide fragments released into the supernatant after incubation with collagenase. sci-hub.se

Cell-Based Assays for Inhibitory Effects on Collagen Degradation

Cell-based assays provide a more physiologically relevant context for screening collagenase inhibitors by assessing their effects within a cellular environment. These assays can measure the ability of an inhibitor to prevent cells from degrading a collagen matrix.

One common method involves culturing cells, such as fibroblasts or cancer cells, on a thin film of collagen. nih.gov The collagenolytic activity of the cells, often mediated by membrane-type matrix metalloproteinases (MT-MMPs) like MT1-MMP, results in the degradation of the collagen film, which can be visualized and quantified. nih.gov For example, COS7 cells transfected to express MT1-MMP can degrade a collagen film, and this activity can be inhibited by specific inhibitors like TIMP-2. nih.gov The degradation products of collagen can also be measured for their effects on cell migration, providing another functional readout for the impact of collagenase activity and its inhibition. nih.gov For instance, degradation products from type I and type III collagen have been shown to increase the migration of both keratinocytes and fibroblasts. nih.gov

Microfluidic Platforms for Screening

Microfluidic platforms, or "lab-on-a-chip" systems, have emerged as powerful tools for HTS, offering advantages such as reduced sample and reagent consumption, faster analysis times, and the ability to mimic physiological microenvironments. researchgate.netnih.govmdpi.com These platforms can be used for high-throughput screening of collagenase inhibitors by performing enzymatic assays in miniaturized formats. researchgate.netthno.org For example, droplet-based microfluidics can be used to generate and mix nanoliter-sized droplets containing the enzyme, substrate, and test compound, allowing for thousands of parallel reactions. researchgate.net Microfluidic devices can also be designed to create more complex, three-dimensional cell culture models that better replicate the tumor microenvironment, enabling the screening of inhibitors in a more physiologically relevant context. nih.govresearchgate.netnih.gov

Focused Library Screening and Combinatorial Chemistry

Instead of screening large, diverse compound collections, a more targeted approach involves the use of focused libraries. vipergen.comnih.gov These libraries consist of compounds that are designed or selected based on prior knowledge of the target enzyme's structure and mechanism. vipergen.comnih.gov

Focused Library Screening: This strategy involves screening a smaller, curated set of compounds that are predicted to have a higher probability of interacting with collagenases. nih.gov The design of these libraries often utilizes structural information about the active site of the target collagenase. nih.gov For example, a library might be built around a chemical scaffold known to bind to metalloproteinases. researchgate.net

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules. vipergen.comresearchgate.net By systematically combining a set of chemical "building blocks," vast libraries of compounds can be generated. vipergen.com This approach has been used to create libraries of compounds, such as diketopiperazines, which were then screened to identify potent and selective inhibitors of collagenase-1. researchgate.netdeepdyve.com The combination of combinatorial chemistry with HTS provides a powerful engine for lead discovery. researchgate.net

Natural Product Isolation and Characterization for Inhibitory Activity

Natural products from plants, fungi, and marine organisms have historically been a rich source of new drugs and bioactive molecules. vipergen.com Many natural compounds have been identified as potent collagenase inhibitors.

The process typically involves:

Extraction: Preparing extracts from the natural source (e.g., plants, marine algae) using various solvents. up.ac.zaresearchgate.netnih.gov

Screening: Testing these crude extracts for collagenase inhibitory activity using bioassays. up.ac.zanih.gov

Bioassay-Guided Fractionation: If an extract shows activity, it is separated into fractions using chromatographic techniques. Each fraction is then tested again to identify the active fractions. herbmedpharmacol.com

Isolation and Characterization: The active compound(s) are purified from the active fractions and their chemical structures are determined using techniques like HPLC, mass spectrometry, and NMR. herbmedpharmacol.com

Examples of natural collagenase inhibitors discovered through this process include flavonoids, polyphenols, and triterpenoids from various plants. up.ac.zanih.gov For instance, a methanolic extract of water-pepper sprout was found to inhibit collagenase, and through activity-guided fractionation, the active compound was identified as quercetin-3-O-galactoside (hyperoside). herbmedpharmacol.com Similarly, mycosporine-like amino acids (MAAs) such as shinorine, porphyra, and palythine, isolated from marine red algae, have demonstrated moderate inhibitory activity against bacterial collagenase. nih.gov

Bioassay Development and Optimization

The success of any screening campaign depends on the quality and reliability of the bioassay used. abzena.comhcmr.gr Therefore, significant effort is dedicated to the development and optimization of assays for collagenase inhibitors.

Development: This involves selecting the appropriate assay principle (e.g., fluorometric, spectrophotometric), enzyme source (e.g., bacterial, human recombinant), and substrate. hcmr.grnih.gov For example, a high-throughput method was established using a recombinant human collagenase 1 catalytic domain expressed in E. coli for screening. nih.gov The assay should be sensitive, reproducible, and cost-effective. sci-hub.se

Optimization: This stage involves refining the assay conditions to ensure optimal performance. Key parameters that are often optimized include:

Enzyme and substrate concentrations: Determining the optimal concentrations to achieve a robust signal and sensitivity to inhibition. nih.gov

Incubation time and temperature: Establishing the ideal conditions for the enzymatic reaction. nih.gov

Buffer composition: Ensuring the pH and ionic strength are optimal for enzyme activity. sci-hub.se

Validation of the assay is also a crucial step, often performed using known standard inhibitors like 1,10-phenanthroline (B135089) or phosphoramidon (B1677721) to confirm the assay's ability to detect inhibition accurately. assaygenie.comnih.gov The goal is to develop a "fit-for-purpose" assay that is suitable for the specific stage of the drug discovery process, from initial HTS to lead characterization. abzena.com

Table of Research Findings on Collagenase Inhibitor Screening

MethodologyKey Findings/ExamplesReference
Fluorometric HTS AssayUtilizes a self-quenched BODIPY-gelatin substrate; inhibition prevents fluorescence increase. Sensitive and reliable for HTS. abcam.com
Spectrophotometric AssayUses synthetic peptide FALGPA; cleavage monitored by absorbance change at 345 nm. Suitable for bacterial collagenases. creativebiomart.netabcam.com
Ninhydrin-Based SpectrophotometryDirectly traces hydrolytic products without labeled substrates, offering a simple and reliable method. sci-hub.se
Cell-Based Collagen Degradation AssayCells cultured on collagen films; inhibition of degradation by compounds is quantified. MT1-MMP is a key enzyme in this process. nih.gov
Microfluidic ScreeningEnables rapid, low-volume screening in droplet-based systems and physiologically relevant 3D cell models. researchgate.netnih.gov
Focused Library ScreeningScreening of diketopiperazine libraries led to the identification of selective collagenase-1 inhibitors. researchgate.netdeepdyve.com
Natural Product IsolationActivity-guided fractionation of water-pepper sprout extract identified hyperoside (B192233) as a potent uncompetitive inhibitor. herbmedpharmacol.com
Natural Product Isolation (Marine)Mycosporine-like amino acids (shinorine, porphyra, palythine) from red algae showed moderate collagenase inhibition. nih.gov
Bioassay ValidationAssay performance confirmed using standard inhibitors like phosphoramidon and 1,10-phenanthroline. nih.gov

Enzymatic Specificity and Selectivity of Collagenase Inhibitors

Selectivity Towards Specific Collagenase Subtypes (e.g., MMP-1, MMP-8, MMP-13)

Human collagenases, primarily MMP-1, MMP-8, and MMP-13, all cleave fibrillar collagens but have different substrate preferences and expression patterns. sigmaaldrich.comnih.gov MMP-13, for instance, degrades type II collagen with much greater efficiency than MMP-1 or MMP-8, making it a key target in osteoarthritis research. sigmaaldrich.comacs.org The push for subtype-selective inhibitors is largely driven by the adverse effects associated with broad-spectrum MMP inhibition, particularly musculoskeletal syndrome, which has been linked to the inhibition of MMP-1. tandfonline.comfrontiersin.org

Consequently, a major goal has been the development of inhibitors that selectively target MMP-13 while sparing MMP-1. tandfonline.comresearchgate.net Researchers have successfully designed potent MMP-13 inhibitors with high selectivity over other MMPs, including MMP-1 and MMP-8. acs.orgresearchgate.net For example, a class of carboxylic acid-based inhibitors was developed to be sub-nanomolar inhibitors of MMP-13 with no significant activity against MMP-1. researchgate.net Similarly, doxycycline (B596269) has been shown to inhibit the activity of MMP-13 and MMP-8 against type II collagen more effectively than MMP-1. nih.gov Another compound, regasepin1, was found to inhibit MMP-8 and MMP-9 at low micromolar concentrations, while its inhibitory concentration for MMP-1 and MMP-13 was significantly higher. mdpi.com

The pursuit of selectivity has also led to the identification of compounds that spare MMP-1 but are active against other MMPs like MMP-2, MMP-3, MMP-8, and MMP-9. tandfonline.com This highlights the feasibility of creating finely tuned inhibitors that target only the collagenase subtype implicated in a specific pathology. nih.gov

Selectivity Between Human Matrix Metalloproteinases and Bacterial Collagenases

A fundamental distinction exists between human MMPs and bacterial collagenases, such as those from Clostridium histolyticum. acs.orgnih.gov While both are zinc-dependent enzymes, they belong to different protease families and have structural differences that can be exploited for selective inhibition. pnas.orgacs.org Human and bacterial collagenases process collagen differently; mammalian MMPs make a single cleavage, whereas bacterial enzymes can degrade collagen into small peptides. acs.org

Historically, a major drawback of many potential bacterial collagenase inhibitors was their lack of selectivity over human MMPs. acs.orgacs.orgresearchgate.net However, recent research has led to the discovery of highly selective inhibitors. An N-aryl mercaptoacetamide-based inhibitor scaffold was found to have sub-micromolar affinity for collagenase H (ColH) from C. histolyticum and showed negligible activity against a panel of human MMPs, including MMP-1, -2, -3, -8, and -14. acs.orgrcsb.org This class of compounds demonstrated over a 1000-fold selectivity for the bacterial enzyme over human MMPs. acs.org

The structural basis for this selectivity was revealed to be a distinct binding mode within the active site of the bacterial enzyme that is not favorable in human MMPs. acs.orgrcsb.org Further studies confirmed that antibodies generated against bacterial collagenases in patients treated with Collagenase Clostridium histolyticum did not cross-react with human MMP-1, MMP-2, MMP-3, MMP-8, or MMP-13. nih.gov

Structural Determinants of Selectivity (e.g., S1' Pocket and other binding regions)

The selectivity of inhibitors for different MMP subtypes is primarily governed by interactions with the enzyme's active site pockets. mdpi.com The S1' pocket, in particular, is a crucial determinant of specificity because its size, shape, and amino acid composition vary significantly among MMPs. mdpi.comahajournals.orgresearchgate.net

The S1' pocket of MMP-13 is notably deep, allowing it to accommodate large inhibitor side chains, a feature that has been extensively used to design selective inhibitors. mdpi.combohrium.com In contrast, the S1' pocket of MMP-1 is considered narrow due to the presence of a bulky arginine residue (Arg214), which restricts the size of inhibitor groups that can bind effectively. researchgate.net This structural difference is a key reason why inhibitors with large P1' substituents, such as a biphenyl (B1667301) group, can show high selectivity for MMP-13 over MMP-1. mdpi.com

Beyond the active site, secondary binding sites known as exosites also play a critical role in determining selectivity. nih.govresearchgate.net These sites are less conserved across the MMP family than the catalytic domain. nih.govencyclopedia.pub The hemopexin-like (PEX) domain is a prominent exosite that contributes to substrate recognition and can be targeted to achieve highly specific, non-competitive inhibition. frontiersin.orgnih.govmdpi.com For example, inhibitors have been developed to target the PEX domain of MMP-9 and MT1-MMP, preventing their pro-tumorigenic functions without blocking the catalytic site directly. frontiersin.orgnih.govnih.gov Targeting these unique exosites on individual MMPs is a promising strategy for developing inhibitors that avoid the off-target effects of active-site-directed compounds. nih.govencyclopedia.pub

Strategies for Enhancing Selectivity in Inhibitor Design

To overcome the challenges of poor selectivity that plagued early broad-spectrum MMP inhibitors, researchers have developed several advanced strategies. bohrium.com

Structure-Based Design: This approach leverages the three-dimensional structures of MMPs to design inhibitors that specifically fit into the unique contours of a target enzyme's binding pockets. A primary focus is exploiting the differences in the S1' pocket among MMPs to create compounds that bind tightly to the desired MMP while fitting poorly into the active sites of others. mdpi.comresearchgate.net

Targeting Exosites: Instead of aiming for the highly conserved catalytic zinc ion, this strategy focuses on developing inhibitors that bind to secondary, allosteric sites like the hemopexin (PEX) domain. frontiersin.orgnih.govencyclopedia.pub Because these exosites are more structurally diverse across the MMP family, inhibitors targeting them can achieve much higher selectivity. nih.govencyclopedia.pubmdpi.com This can lead to non-competitive inhibitors that modulate enzyme function without directly blocking catalysis. frontiersin.orgmdpi.com

Antibody-Based Inhibition: The development of monoclonal antibodies provides a method for achieving exceptional selectivity. Antibodies can be generated to recognize unique epitopes on a target MMP, including exosites within the catalytic or hemopexin domains, leading to highly specific inhibition. frontiersin.orgnih.gov For example, a selective antibody inhibitor of MMP-9 was developed that binds to the catalytic domain but not at the active site. frontiersin.org

Fragment-Based Discovery: This technique identifies small-molecule fragments that bind to unique sites on the target enzyme, such as the S1' pocket. These fragments can then be chemically optimized and linked to create potent and highly selective inhibitors.

These modern approaches have enabled the creation of a new generation of MMP inhibitors with desirable selectivity, moving the field beyond the limitations of early, non-selective compounds. frontiersin.orgnih.gov

Preclinical Research on Collagenase Inhibitors

In Vitro Efficacy Assessment in Biological Systems

In vitro studies are critical for the initial assessment of collagenase inhibitors, allowing for detailed investigation of their effects on cellular processes and the extracellular matrix in a controlled environment.

Cell culture models are instrumental in understanding the direct impact of collagenase inhibitors on specific cell types involved in collagen metabolism. Fibroblasts, the primary producers of collagen, and periodontal ligament cells, crucial for tooth attachment and periodontal health, are frequently used in these studies.

Research has demonstrated that broad-spectrum matrix metalloproteinase (MMP) inhibitors can significantly modulate the behavior of fibroblasts. For instance, the inhibitor ilomastat has been shown to reduce fibroblast-mediated collagen matrix contraction in a dose-dependent manner without causing cellular toxicity arvojournals.org. This suggests that MMP activity is essential for the physical reorganization of the collagen matrix by these cells. Furthermore, studies have shown that inhibiting collagenase can influence the production of new collagen by fibroblasts, highlighting a complex feedback mechanism in tissue remodeling arvojournals.org.

In the context of periodontal disease, where excessive collagen degradation is a key pathological feature, the use of collagenase inhibitors has been explored in periodontal ligament cell cultures. These cells are vital for maintaining the integrity of the periodontal ligament, a tissue rich in collagen that anchors teeth to the bone koreamed.org. Research has investigated the potential of local delivery systems, such as collagenase-responsive hydrogels containing specific inhibitors, to protect periodontal ligament stem cells from inflammatory environments and promote their regenerative capabilities nih.gov.

Table 1: Effects of Collagenase Inhibitors in Cell Culture Models

Inhibitor/Agent Cell Type Key Findings Reference
Ilomastat Ocular Fibroblasts Significantly inhibited fibroblast-mediated collagen lattice contraction and collagen production in a dose-dependent manner. No effect on fibroblast proliferation was observed. arvojournals.org
GSK2606414 (in hydrogel) Periodontal Ligament Stem Cells Improved osteogenic differentiation of inflammatory cells and showed potential for inflammation inhibition and alveolar bone regeneration. nih.gov
Combined Fruit Extracts Not specified Showed dose-dependent inhibition of collagenase activity. nih.govdovepress.com
Minocycline Melanoma Cells Inhibited melanoma collagenolytic and cytolytic activities. oup.com

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling, a process tightly regulated by a balance between synthesis and degradation of its components, including collagen nih.govyoutube.com. Collagenases play a pivotal role in initiating the breakdown of fibrillar collagens, a critical step in both physiological and pathological ECM remodeling nih.gov.

In vitro studies have shown that the application of protease inhibitors can significantly enhance the deposition of extracellular collagen fibrils by human mesenchymal stem cells nih.gov. Specifically, the use of a broad-spectrum MMP inhibitor, GM6001, and a cysteine protease inhibitor, E64D, resulted in increased accumulation of collagen fibrils in the extracellular space nih.gov. This indicates that by blocking the degradative pathways, the net deposition of collagen can be increased, which has implications for tissue engineering and regenerative medicine.

The process of ECM remodeling is crucial in development and disease. For example, during morphogenesis, controlled ECM degradation is necessary for tissue shaping and cell migration nih.gov. Studies have also implicated ECM remodeling in the progression of diseases like cancer, where tumor cells navigate through the ECM to invade surrounding tissues aacrjournals.org. The use of collagenase inhibitors in these cellular contexts helps to elucidate the specific roles of collagen degradation in these complex processes.

Besides extracellular degradation by secreted collagenases, cells can also internalize and degrade collagen fibrils through a process known as phagocytosis. This intracellular pathway is a significant contributor to collagen turnover in various tissues.

Studies utilizing human gingival fibroblasts have demonstrated that collagen phagocytosis is a regulated process influenced by collagen structure nih.gov. The internalization of collagen-coated beads by these cells was found to be dependent on protein kinase C and could be inhibited by blocking cell attachment peptides nih.gov. Interestingly, this research also suggested that collagen phagocytosis does not necessarily require the expression of collagenase, indicating distinct regulatory mechanisms for intra- and extracellular collagen degradation nih.gov.

Further research with human fibroblasts has shown that the structural state of collagen (native versus denatured) significantly impacts the rate of phagocytosis, with denatured collagen being more readily internalized nih.govmerckmillipore.com. The use of inhibitors targeting different phagocytosis pathways has helped to dissect the mechanisms involved. For instance, cyclosporin A and cytochalasin B have been shown to reduce collagen phagocytosis, highlighting the involvement of specific cellular machinery in this process nih.gov.

In Vivo Efficacy Assessment in Animal Models (Non-Human)

In vivo studies in animal models are essential for evaluating the therapeutic potential of collagenase inhibitors in a complex biological system, providing data on efficacy in the context of a whole organism.

To study the effects of collagenase inhibitors on collagen degradation in vivo, researchers have developed various experimental models. One such model involves the subcutaneous implantation of collagen-gelled cotton buds in rats nih.gov. This model allows for the localized and progressive degradation of radiolabeled collagen by an infiltrating granuloma.

In this model, the local administration of synthetic collagenase inhibitors, such as those containing a hydroxamate (CI-A) or a thiol (CI-C) moiety, was effective in preventing collagen removal nih.gov. The efficacy of these inhibitors correlated with the level of collagenase inhibitory activity detected in the exudate fluid within the granuloma nih.gov. This model serves as a valuable tool for testing the local efficacy of novel therapeutic agents aimed at preventing collagen degradation in connective tissue diseases.

Another approach to studying collagen remodeling in vivo is through wound healing models. In an ischemic wound model in rabbits, the application of collagenase ointment was shown to significantly improve granulation tissue formation and reepithelialization compared to controls hmpgloballearningnetwork.com. This suggests that in certain contexts, promoting controlled collagen degradation can be beneficial for tissue repair.

The efficacy of collagenase inhibitors has been extensively studied in preclinical models of diseases characterized by excessive collagen degradation, such as arthritis and cancer.

Arthritis Models: Collagen-induced arthritis (CIA) in mice is a widely used and internationally recognized animal model for rheumatoid arthritis nih.govmdbioproducts.com. This model mimics many of the pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion nih.gov. The CIA model is valuable for screening the efficacy of anti-arthritic drugs, including those that target collagenases nih.govmdbioproducts.comyoutube.com. Studies have shown that agents that can inhibit collagen degradation may have therapeutic potential in this model nih.gov. The model is induced by immunizing mice with type II collagen, leading to an autoimmune response that targets the joints nih.govmdbioproducts.com.

Melanoma Models: In melanoma, the breakdown of collagen in the dermal extracellular matrix is a critical step for tumor cell invasion and metastasis nih.gov. Matrix metalloproteinases (MMPs), including collagenases, are considered key targets for controlling melanoma invasiveness nih.gov. Preclinical studies have explored the use of various collagenase inhibitors in melanoma models. For instance, hydroxamate-derived pseudopeptides were among the first potent inhibitors proposed to control melanoma invasion nih.gov. More recent research has focused on developing more specific inhibitors to reduce toxicity and improve efficacy nih.gov. Studies have also investigated the role of specific collagenases, like MMP-13, in melanoma progression. While MMP-13 was found to promote metastasis, it also had the unexpected effect of disrupting vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like structures nih.gov. This highlights the complex and sometimes dual roles of collagenases in cancer progression.

Table 2: In Vivo Efficacy of Collagenase Inhibitors in Animal Models

Disease Model Animal Inhibitor/Agent Key Findings Reference
Collagen Degradation Rat Synthetic collagenase inhibitors (CI-A, CI-C) Prevented the removal of subcutaneously implanted collagen. Efficacy correlated with local collagenase inhibitory activity. nih.gov
Ischemic Wound Healing Rabbit Collagenase ointment Significantly improved granulation tissue formation and reepithelialization compared to controls. hmpgloballearningnetwork.com
Collagen-Induced Arthritis Mouse General anti-arthritic compounds A standard model for evaluating the efficacy of compounds targeting inflammatory joint disease and collagen degradation. nih.govmdbioproducts.com
Melanoma Not specified Hydroxamate-derived pseudopeptides and other MMP inhibitors Investigated for their potential to control melanoma invasiveness by inhibiting collagen degradation. nih.gov

Biomarker Identification and Validation in Preclinical Settings

The transition of collagenase inhibitors from promising preclinical candidates to clinically effective therapeutics has been challenging. A significant hurdle in their development is the difficulty in assessing target engagement and therapeutic efficacy in a timely and accurate manner within preclinical models. nih.govresearchgate.net To bridge this gap between laboratory research and clinical application, there is a strong emphasis on the identification and validation of robust biomarkers. alliedacademies.orgprecisionformedicine.com Preclinical biomarkers are crucial tools used in laboratory and animal studies to evaluate the biological activity, efficacy, and mechanisms of a drug before human trials commence. nih.govcrownbio.com Their successful validation can increase the speed and efficiency of drug development by providing measurable endpoints that predict clinical response. nih.gov

In the context of collagenase inhibitors, preclinical biomarker research focuses on several key areas. These include confirming that the inhibitor is reaching and interacting with its target (target engagement), demonstrating that the inhibition of collagenase activity is leading to the desired biological effect (pharmacodynamic biomarkers), and identifying which preclinical subjects (e.g., animal models) are most likely to respond to the treatment (predictive biomarkers). alliedacademies.orgnih.gov

The identification process for these biomarkers often begins in in vitro models, such as cell cultures or engineered tissues, and progresses to more complex in vivo animal models that mimic human diseases like cancer, osteoarthritis, and inflammatory conditions. nih.govbiorxiv.org A variety of analytical methods are employed to measure potential biomarkers, including gene expression profiling, proteomic analysis of tissues and biofluids, and advanced molecular imaging techniques. nih.govmdpi.comnih.gov

Matrix metalloproteinases (MMPs), the family of enzymes that includes collagenases, are themselves frequently explored as biomarkers. mdpi.com The overexpression of specific MMPs is a hallmark of many diseases, making their levels in tissues or biological fluids a potential indicator of disease state and therapeutic response. nih.govmdpi.com For instance, MMP-13 is overexpressed in the cartilage of patients with osteoarthritis and is a key target in studies aiming to reduce cartilage breakdown. nih.govmdpi.com Similarly, elevated levels of MMP-2 and MMP-9 have been linked to tumor progression and metastasis in various cancers. dovepress.comnih.gov Preclinical studies often measure the levels or activity of these specific MMPs in response to an inhibitor to gauge its efficacy. nih.gov

Validation is a critical, multi-step process to ensure that a biomarker is reliable and relevant. nih.govnih.gov This involves demonstrating that the analytical test can accurately and reproducibly measure the biomarker. crownbio.com Furthermore, clinical validation establishes a clear correlation between the biomarker and a clinical outcome or treatment response. crownbio.com In preclinical settings, this means showing that a change in the biomarker corresponds with disease progression or improvement in an animal model after treatment with a collagenase inhibitor. nih.gov

Below are findings from preclinical research focused on identifying and validating biomarkers for assessing the activity of collagenase inhibitors.

Table 1: Biomarkers in Preclinical Models of Osteoarthritis (OA)
Preclinical ModelBiomarker(s)Method of AnalysisKey FindingsReference
IL-1β-induced Rat Articular Chondrocytes (in vitro OA model)MMP-3, MMP-13, iNOS, NOWestern Blot, Griess AssayExpression levels of MMP-3 and MMP-13 were significantly upregulated in response to IL-1β, indicating cartilage degradation. These molecules serve as key biomarkers for evaluating the efficacy of potential OA drugs in this model. nih.gov
Bovine and Human Osteoarthritis Cartilage ExplantsCollagen degradation fragmentsBiochemical AssaysTreatment with selective MMP-13 inhibitors was shown to reduce collagen degradation, validating the measurement of these fragments as a biomarker of inhibitor efficacy. nih.gov
Synovial Fluid from early-stage OA patientsMMP-1ImmunoassayMMP-1 concentrations are increased in the synovial fluid during the early stages of OA, suggesting its potential as an early diagnostic biomarker. mdpi.com
Table 2: Biomarkers in Preclinical Cancer Models
Inhibitor/TargetPreclinical ModelBiomarker(s)Method of AnalysisKey FindingsReference
BatimastatBreast cancer, pancreas cancer, and melanoma xenograft modelsTumor volume, MetastasisTumor measurement, HistologyDemonstrated reduction in tumor growth, establishing basic efficacy endpoints for this broad-spectrum MMP inhibitor. dovepress.com
PrinomastatMalignant glioma, colon, lung, breast cancers, and melanoma in vivo modelsTumor growthTumor measurementShowed promising tumor-inhibiting activity in various early-stage cancer models. dovepress.com
General MMP InhibitionColorectal cancer tissue samplesMMP-1, MMP-7, MMP-13 levels/activityImmunohistochemistry, ZymographyElevated levels and activity of MMP-1, MMP-7, and MMP-13 in tumor tissue correlated with poor survival, identifying them as prognostic biomarkers. nih.gov
General MMP InhibitionBreast cancer modelsUrinary ADAM12ELISAUrinary ADAM12 protein levels were found to increase with disease progression, suggesting its use as a non-invasive biomarker for monitoring disease status. nih.gov
Molecular Imaging Probes (e.g., radioiodinated barbiturate-based MMP tracers)Lewis lung carcinoma and atherosclerotic plaque mouse modelsProbe uptake/signal intensityPET/CT ImagingDevelopment of imaging agents to non-invasively visualize and quantify MMP up-regulation, serving as a pharmacodynamic biomarker for target engagement. mdpi.com

Future Directions and Emerging Research Areas

Development of Next-Generation Highly Selective Inhibitors

A significant challenge in the development of collagenase inhibitors has been achieving selectivity, particularly for bacterial collagenases over human matrix metalloproteinases (MMPs). acs.org Early synthetic inhibitors often targeted the conserved HEXXH motif present in both bacterial collagenases and human MMPs, leading to a lack of selectivity. acs.org This has spurred the development of next-generation inhibitors with high selectivity, a crucial factor for their potential therapeutic use in humans. acs.orgbenthamscience.com

Recent breakthroughs have led to the discovery of inhibitor scaffolds, such as N-aryl mercaptoacetamides, that exhibit sub-micromolar affinities for bacterial collagenases like ColH from Clostridium histolyticum while showing negligible activity against a range of human MMPs. acs.org Some of these compounds have demonstrated over 1000-fold selectivity for bacterial collagenases over human MMPs. acs.org The key to this selectivity lies in a distinct "non-primed" binding mode to the active site of the bacterial enzyme, a discovery that opens new avenues for the rational design of selective broad-spectrum bacterial collagenase inhibitors. acs.org

Future efforts will likely focus on optimizing these selective scaffolds to enhance their potency and pharmacokinetic properties. The development of inhibitors that can cross the blood-brain barrier is also a promising area of research for treating neurological conditions. unifi.it

Exploration of Novel Collagenase Targets and Isoform-Specific Inhibition

Research is expanding to identify and validate new collagenase targets beyond the well-characterized enzymes from Clostridium histolyticum. Bacterial collagenases from other pathogenic species such as Bacillus cereus, Vibrio, and Pseudomonas are gaining attention as important virulence factors and, therefore, attractive targets for anti-infective therapies. mdpi.comacs.org Targeting these extracellular enzymes offers the advantage of not requiring the inhibitor to penetrate the bacterial cell wall. mdpi.comacs.org

Furthermore, there is a growing interest in developing inhibitors that are specific to certain collagenase isoforms. For instance, within the matrix metalloproteinase family, specific inhibition of MMP-1, MMP-8, and MMP-13 is considered an attractive strategy in drug discovery due to their distinct roles in pathology. researchopenworld.com Selective inhibition of MMP-13, a key interstitial collagenase, has shown promise in increasing the collagen content of atherosclerotic plaques in preclinical models, suggesting a potential therapeutic application. ahajournals.org Achieving isoform specificity is a significant challenge due to the high degree of homology among these enzymes, but it is a critical step toward developing safer and more effective drugs. researchopenworld.comahajournals.org

Advanced Computational Approaches in Inhibitor Discovery and Optimization

Computational methods are playing an increasingly vital role in accelerating the discovery and optimization of collagenase inhibitors. mdpi.com Techniques like structure-based virtual screening, molecular docking, and molecular dynamics simulations are being employed to screen large compound libraries and predict the binding affinities and modes of potential inhibitors. mdpi.commdpi.com These in silico approaches save considerable time and resources compared to traditional high-throughput screening. mdpi.com

For example, virtual screening of a library of compounds against the C. histolyticum collagenase enzyme has successfully identified promising hit compounds. mdpi.com Molecular docking studies have been instrumental in understanding the interactions between inhibitors and the enzyme's active site, providing insights for rational drug design. mdpi.com Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is another powerful tool for discovering novel inhibitor scaffolds. researchopenworld.com The integration of computational and experimental data is expected to drive the development of new and more potent drugs targeting collagenases. mdpi.com

Strategies for Overcoming Challenges in Inhibitor Design and Development

Several challenges impede the successful development of collagenase inhibitors. A primary hurdle has been the poor safety profile of early synthetic inhibitors, often attributed to their irreversible chelation of the catalytic zinc ion. mdpi.com A promising strategy to overcome this is the development of inhibitors that bind reversibly to the active site. mdpi.com

Another significant challenge is achieving selectivity over human MMPs to avoid off-target effects. acs.orgbenthamscience.com The discovery of unique binding modes in bacterial collagenases that are not present in MMPs provides a rational basis for designing selective inhibitors. acs.org Furthermore, the development of inhibitors with improved bioavailability is an active area of research, with a focus on non-hydroxamate compounds that exhibit better pharmacokinetic profiles. unifi.it The strategy of drug repurposing, where existing approved drugs are screened for new therapeutic uses, is also being explored as a cost-effective and time-saving approach to identify new collagenase inhibitors with known safety profiles. mdpi.comnih.gov

Untapped Natural Sources for Collagenase Inhibitor Discovery

Natural products have historically been a rich source of new drugs, and the search for novel collagenase inhibitors is no exception. thebrighterside.news Researchers are increasingly turning to untapped natural sources, such as marine microorganisms and medicinal plants, to discover new bioactive compounds. mdpi.comthebrighterside.news

Recent studies have identified promising collagenase inhibitors from various natural origins:

Marine Bacteria : Bacteria isolated from the gut of fish, such as Ruegeria atlantica and Pseudoalteromonas neustonica, have been found to produce compounds with significant anti-collagenase activity. thebrighterside.news

Medicinal Fungi : A library of secondary metabolites from medicinal fungi has been screened to identify potential collagenase inhibitors. mdpi.com

Plants : Flavonoids, a class of compounds found in many plants, have been shown to inhibit collagenase. nih.gov Specifically, flavonols like quercetin (B1663063) have demonstrated notable inhibitory activity. nih.gov Other plant-derived compounds, including capsaicin, curcumin (B1669340), and biochanin A, have also been identified as promising collagenase inhibitors. mdpi.com

These natural compounds often provide attractive alternatives to synthetic inhibitors, with some studies suggesting they bind reversibly to the catalytic zinc ion. mdpi.com The exploration of these diverse natural sources holds significant potential for the discovery of the next generation of collagenase inhibitors.

Q & A

Q. What are the primary classes of collagenase inhibitors, and how do their mechanisms differ?

Collagenase inhibitors are categorized into three main classes:

  • Metal-chelating agents (e.g., EDTA, 1,10-phenanthroline): Bind to the catalytic zinc ion in collagenases, blocking substrate access .
  • Endogenous inhibitors (e.g., TIMP1, α2-macroglobulin): TIMP1 forms irreversible complexes with collagenases via zinc coordination, while α2-macroglobulin traps the enzyme through a "bait-and-switch" mechanism .
  • Synthetic hydroxamates (e.g., batimastat): Chelate zinc and occupy substrate-binding pockets through hydrophobic interactions . Each class varies in specificity; synthetic inhibitors often target multiple matrix metalloproteinases (MMPs), whereas TIMPs exhibit higher selectivity .

Q. What methodological approaches are used to measure collagenase activity in vitro?

Two widely used methods include:

  • Hydroxyproline (HYP) release assay : Collagen degradation is quantified via HYP measurement using chloramine-T oxidation and colorimetric detection at 560 nm .
  • Colorimetric substrate assays : Synthetic substrates like FALGPA are cleaved by collagenase, releasing chromogenic products measured at 345 nm. Inhibitor controls (e.g., 1,10-phenanthroline) validate specificity . Both methods require calibration curves and controlled pH (7–9) and calcium levels (≥0.7 mM) for optimal enzyme activity .

Q. How do researchers validate the efficacy of collagenase inhibitors in physiological assays?

  • Dual-phase testing : Inhibitors are first screened in enzymatic assays (e.g., IC50 determination) and then in cell-based models (e.g., osteoblast cultures) to assess effects on collagen degradation .
  • Inhibition controls : Include TIMP1 as a positive control for endogenous inhibition and EDTA for metal chelation .
  • Hydroxyproline quantification : Post-inhibitor treatment, residual collagen integrity is measured via HYP release .

Q. What are common pitfalls in collagenase inhibition assays, and how can they be mitigated?

  • Non-specific inhibition : Avoid high concentrations of chelators (e.g., EDTA) that disrupt collagen structure. Use TIMP1 or selective hydroxamates for specificity .
  • Enzyme instability : Maintain collagenase at 37°C with calcium supplementation (≥0.7 mM) to preserve activity .
  • Interference from buffers : TRIS buffers above pH 7.5 inhibit collagenase; use HEPES or PBS .

Q. How do endogenous inhibitors like TIMP1 regulate collagenase activity in tissues?

TIMP1 binds irreversibly to collagenases via zinc coordination and hydrophobic interactions, blocking substrate access. Its expression is upregulated by growth factors (e.g., TGF-β) and hormones (e.g., PTH), creating feedback loops that balance extracellular matrix remodeling .

Advanced Research Questions

Q. How can structural insights from collagenase-inhibitor complexes guide rational drug design?

X-ray crystallography of collagenase-inhibitor complexes (e.g., batimastat-MMP-8) reveals critical interactions:

  • Zinc coordination via hydroxamate groups.
  • Hydrophobic packing in the S1' pocket (e.g., Leu-181 in MMP-8). These findings enable structure-activity relationship (SAR) optimization for selectivity against MMP subtypes .

Q. What experimental strategies resolve conflicting data on hormonal regulation of collagenase and its inhibitors?

Conflicting reports (e.g., PTH upregulating both collagenase and TIMP1 in osteoblasts) require:

  • Time-course analyses : Collagenase peaks at 12–48 hours, while TIMP1 accumulates linearly for 72–96 hours, suggesting temporal regulation .
  • Dual-reporter assays : Monitor collagenase and TIMP1 mRNA simultaneously under hormone treatment .
  • Gene knockout models : Silencing TIMP1 or collagenase genes isolates their regulatory pathways .

Q. How can researchers evaluate the specificity of synthetic collagenase inhibitors across MMPs?

  • Enzyme panels : Test inhibitors against MMP-1, MMP-8, and MMP-13 to assess cross-reactivity .
  • Kinetic assays : Determine KiK_i values for each MMP; selective inhibitors show >10-fold lower KiK_i for target enzymes .
  • Structural modeling : Compare inhibitor binding to conserved vs. unique residues (e.g., MMP-8’s deeper S1' pocket) .

Q. What advanced techniques characterize collagenase-inhibitor interactions in live tissues?

  • Fluorescent probes : Quenched collagen substrates (e.g., DQ-collagen) release fluorescence upon cleavage, visualized via confocal microscopy .
  • Microdialysis : Measure real-time TIMP1 and collagenase levels in extracellular fluid during wound healing .
  • Cryo-EM : Resolve inhibitor-bound collagenase structures in native tissue samples .

Q. How do paradoxical roles of TGF-β in collagenase regulation inform therapeutic strategies?

TGF-β suppresses collagenase but upregulates TIMP1, creating a net anti-degradative effect. To exploit this:

  • Combination therapies : Pair TGF-β with MMP inhibitors to enhance matrix preservation in fibrosis .
  • Cell-specific targeting : Use TGF-β receptor modulators in fibroblasts to avoid systemic TIMP1 overexpression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.